Product packaging for 1-Ethyl-3-iodo-5-nitrobenzene(Cat. No.:)

1-Ethyl-3-iodo-5-nitrobenzene

Cat. No.: B13891971
M. Wt: 277.06 g/mol
InChI Key: BMEXWWYGVGCVBD-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodo-5-nitrobenzene (CAS 1261225-73-3) is a substituted aromatic compound with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol . It serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The structure features an electron-withdrawing nitro group and an iodine atom on the benzene ring, which is activated for further functionalization. The nitro group is a strong meta-directing deactivator, while the iodine atom, despite being a halogen, is a weak ortho-para director . This unique combination of substituents makes the compound a versatile precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, where the iodine can be replaced with other aryl, alkenyl, or alkynyl groups. Researchers utilize this and related iodo-nitrobenzene derivatives in the design and synthesis of potential therapeutic agents . For instance, such derivatives have been explored as key intermediates in developing chalcone-based compounds evaluated for their cytotoxicity against cancer cell lines and their activity as VEGFR-2 tyrosine kinase inhibitors . The ethyl group provides a degree of lipophilicity, which can influence the pharmacokinetic properties of resulting candidate molecules. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO2 B13891971 1-Ethyl-3-iodo-5-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

1-ethyl-3-iodo-5-nitrobenzene

InChI

InChI=1S/C8H8INO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h3-5H,2H2,1H3

InChI Key

BMEXWWYGVGCVBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)I)[N+](=O)[O-]

Origin of Product

United States

Elucidation of Reactivity and Reaction Mechanisms of 1 Ethyl 3 Iodo 5 Nitrobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. youtube.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as a sigma complex or arenium ion. jove.com The substituents already present on the ring significantly influence both the rate of the reaction and the position of the new substituent. wikipedia.org

Directing Effects and Reactivity Analysis of the Substituted System

The position of electrophilic attack on the 1-Ethyl-3-iodo-5-nitrobenzene ring is determined by the cumulative directing effects of the ethyl, iodo, and nitro groups. These groups can be classified based on their influence on the reaction rate (activating or deactivating) and the position of substitution (ortho-, para-, or meta-directing). libretexts.org

Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating group and an ortho-, para-director. It donates electron density to the ring primarily through an inductive effect, stabilizing the positively charged sigma complex intermediate. libretexts.org

Iodo Group (-I): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directors because their lone pairs can stabilize the intermediate carbocation through resonance. libretexts.org

Nitro Group (-NO₂): This is a strongly deactivating group and a meta-director. Both its strong inductive and resonance effects withdraw electron density from the aromatic ring, making the ring less nucleophilic and destabilizing the sigma complex, particularly when the attack is at the ortho or para positions. youtube.comquora.com

In a polysubstituted ring, the directing effects of the substituents combine. In this compound, the positions ortho and para to the activating ethyl group are C2, C6, and C4. The positions ortho and para to the iodo group are C2, C4, and C6. The position meta to the deactivating nitro group is C2, C4, and C6. Therefore, all three groups direct an incoming electrophile to the same available positions on the ring: C2, C4, and C6. The ethyl group, being the only activating group, will most strongly favor substitution at these positions. Among these, steric hindrance from the adjacent ethyl and iodo groups might slightly disfavor the C2 position, potentially making C4 and C6 the more likely sites of electrophilic attack.

SubstituentPositionElectronic EffectReactivity EffectDirecting Effect
Ethyl (-CH₂CH₃)C1Electron-Donating (Inductive)Activatingortho, para (to C2, C6, C4)
Iodo (-I)C3Electron-Withdrawing (Inductive), Electron-Donating (Resonance)Deactivatingortho, para (to C2, C4, C6)
Nitro (-NO₂)C5Electron-Withdrawing (Inductive & Resonance)Strongly Deactivatingmeta (to C2, C4, C6)

Mechanistic Pathways of Further Nitration or Halogenation

Nitration: Further nitration of this compound would involve reacting the compound with a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a water molecule to form the potent electrophile, the nitronium ion (NO₂⁺). byjus.commasterorganicchemistry.comlibretexts.org The aromatic ring attacks the nitronium ion, forming a resonance-stabilized sigma complex. The positive charge in this intermediate is delocalized across the ring and is most stable when attack occurs at the C2, C4, or C6 positions, as directed by the existing substituents. Finally, a weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the new nitro group, restoring aromaticity. masterorganicchemistry.com

Halogenation: Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst like FeBr₃ or AlCl₃. chemistrysteps.comchemguide.co.uk The catalyst polarizes the halogen-halogen bond, creating a stronger electrophile (e.g., Br⁺) that can be attacked by the benzene ring. chemguide.co.ukmasterorganicchemistry.com The mechanism proceeds similarly to nitration, with the initial attack by the aromatic ring on the electrophilic halogen, formation of a sigma complex, and subsequent deprotonation to yield the halogenated product. Iodination is also possible but often requires an oxidizing agent, such as nitric acid, to generate the iodine electrophile (I⁺). chemistrysteps.comuobabylon.edu.iq

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo Nucleophilic Aromatic Substitution (SNAr) under specific conditions. This reaction involves a nucleophile replacing a leaving group on the aromatic ring. wikipedia.org For SNAr to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups, and there must be a suitable leaving group. libretexts.org

Activation by Nitro Group and Leaving Group Ability of Iodine

The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. The rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. nih.govyoutube.com

In this compound, the nitro group is a powerful electron-withdrawing group that activates the ring toward nucleophilic attack. However, its position is critical. Electron-withdrawing groups provide the most significant stabilization of the negative charge in the Meisenheimer complex when they are positioned ortho or para to the leaving group. libretexts.orgyoutube.com In this molecule, the nitro group is meta to the iodine atom. This positioning means the nitro group cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance, which would significantly reduce the reaction rate compared to an isomer with an ortho or para nitro group. While the inductive effect of the meta-nitro group still withdraws electron density and provides some activation, the reaction is expected to be much less facile.

Iodine's role as a leaving group in SNAr reactions is complex. In typical nucleophilic substitution reactions (like Sₙ1 and Sₙ2), iodide is an excellent leaving group because it is a very weak base. libretexts.orglibretexts.org However, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. The leaving group order in SNAr is often F > Cl > Br > I. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and makes the carbon more electrophilic and susceptible to nucleophilic attack. youtube.com Therefore, despite being a good leaving group in other contexts, iodine is the poorest leaving group among the halogens in many activated SNAr reactions. nih.gov

Exploration of Nucleophile Scope and Reaction Conditions

Despite the challenges posed by the meta-nitro group and the relatively poor leaving group ability of iodine in this context, SNAr reactions could potentially be achieved with a range of strong nucleophiles under forcing conditions. Typical nucleophiles used in SNAr reactions include:

Alkoxides (RO⁻) and hydroxide (OH⁻) to form ethers and phenols.

Amines (RNH₂) to form substituted anilines.

Thiolates (RS⁻) to form thioethers.

Carbanions to form new carbon-carbon bonds.

The reaction conditions would likely require a polar aprotic solvent, such as DMSO or DMF, to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity. Elevated temperatures would also likely be necessary to overcome the activation energy barrier associated with the unfavorably positioned activating group.

Reductive Transformations of the Nitro Group

The reduction of an aromatic nitro group to an amino group is a fundamental and widely used transformation in organic synthesis. wikipedia.org This conversion dramatically changes the electronic properties of the substituent from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho-, para-directing. A variety of reagents can accomplish this transformation with high efficiency. wikipedia.orgorganic-chemistry.org A key consideration for this compound is the potential for side reactions, specifically the reductive dehalogenation of the carbon-iodine bond. Therefore, choosing a chemoselective reducing agent is important.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst. While palladium on carbon (Pd/C) is highly effective for nitro reduction, it is also known to cause dehalogenation, particularly with aryl iodides and bromides. nih.gov Raney nickel is often a better choice for substrates where dehalogenation is a concern. commonorganicchemistry.com Specialized catalysts, such as sulfided platinum, have also been developed for the chemoselective reduction of nitro groups in the presence of halides. nih.gov

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) is a classic and reliable method for nitro reduction. acsgcipr.orgacs.org These conditions are generally tolerant of aryl halides, making them suitable for this substrate. commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): Stannous chloride is a mild and effective reagent for the chemoselective reduction of aromatic nitro groups to amines in the presence of other reducible functional groups. commonorganicchemistry.comacsgcipr.orgresearchgate.net

The product of this reaction, 3-Ethyl-5-iodoaniline, would have vastly different reactivity in EAS compared to the starting material, now being strongly activated towards electrophilic attack at the positions ortho and para to the new amino group.

Reagent/MethodTypical ConditionsChemoselectivity Notes
H₂ / Pd/CH₂ gas, Pd/C catalyst, solvent (e.g., EtOH)High risk of de-iodination. nih.gov
H₂ / Raney NiH₂ gas, Raney Ni catalyst, solventLower risk of dehalogenation compared to Pd/C. commonorganicchemistry.com
Fe / HCl or Acetic AcidFe powder, acid, solvent (e.g., EtOH/H₂O)Generally tolerant of aryl halides. commonorganicchemistry.comacsgcipr.org
Zn / HCl or Acetic AcidZn powder, acid, solventGenerally tolerant of aryl halides. commonorganicchemistry.com
SnCl₂SnCl₂·2H₂O, solvent (e.g., EtOH), often with acidMild and highly chemoselective for the nitro group. acsgcipr.org
Hydrazine (B178648) (N₂H₄) / Pd/CHydrazine hydrate (B1144303), catalyst, solventCan be highly selective for nitro group reduction over dehalogenation under controlled conditions. nih.govresearchgate.net

Selective Reduction to Amino Derivatives

The nitro group in this compound can be selectively reduced to an amino group, yielding 3-ethyl-5-iodoaniline. This transformation is a cornerstone of synthetic organic chemistry, as aromatic amines are crucial intermediates in the production of dyes, pharmaceuticals, and agrochemicals. The selective reduction of the nitro group without affecting the carbon-iodine bond is a key challenge.

Various reducing agents can be employed for this purpose, each with its own set of advantages and limitations. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, is a common and efficient method. Other reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl), iron (Fe) in acetic acid, or sodium dithionite (Na2S2O4) are also effective for this transformation. The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired amino derivative while minimizing side reactions.

Table 1: Reagents for Selective Reduction of Nitro Group

Reagent Conditions Product
H2, Pd/C Methanol, Room Temperature 3-Ethyl-5-iodoaniline
SnCl2, HCl Ethanol, Reflux 3-Ethyl-5-iodoaniline
Fe, Acetic Acid Water/Ethanol, Reflux 3-Ethyl-5-iodoaniline

Exploration of Reductive Dehalogenation Pathways

In addition to the reduction of the nitro group, the carbon-iodine bond in this compound can undergo reductive dehalogenation to yield 1-ethyl-3-nitrobenzene (B1616244). This reaction typically occurs under more forcing conditions or with specific reagents that favor the cleavage of the C-I bond over the reduction of the nitro group.

Reagents such as zinc dust in acetic acid or catalytic hydrogenation with a more active catalyst and under higher pressure can lead to the removal of the iodine atom. The relative reactivity of the nitro group and the aryl iodide can be tuned by the choice of catalyst and reaction conditions, allowing for selective transformations. For instance, transfer hydrogenation using formic acid or its salts as the hydrogen source in the presence of a palladium catalyst can be a mild and effective method for reductive dehalogenation.

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety

The presence of the iodine atom makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki–Miyaura Coupling Investigations for C-C Bond Formation

The Suzuki–Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In this reaction, the aryl iodide moiety of this compound can be coupled with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. This reaction allows for the synthesis of a wide range of biaryl compounds. The efficiency of the Suzuki-Miyaura coupling can be influenced by factors such as the choice of catalyst, ligand, base, and solvent.

Domino oxidation-Suzuki–Miyaura cross-coupling reactions have been developed using bimetallic redox catalysts, which can be applied to substrates with functionalities that can be oxidized or reduced in situ.

Sonogashira Coupling and Other C(sp2)-C(sp) Bond Formations

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a 1-ethyl-3-(alkynyl)-5-nitrobenzene derivative. This transformation is valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org The reaction can be carried out under mild conditions, such as at room temperature. wikipedia.orglibretexts.org

The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br > Cl, making aryl iodides like this compound highly suitable substrates. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed. nih.gov

Ullmann-Type Coupling Reactions

The Ullmann reaction is a classic method for the formation of biaryl compounds through the copper-mediated coupling of two aryl halides. rsc.org In the case of this compound, an Ullmann-type homocoupling reaction would lead to the formation of 3,3'-diethyl-5,5'-dinitrobiphenyl. The reaction is typically carried out at elevated temperatures in the presence of copper powder or a copper salt. rsc.org

Modern variations of the Ullmann coupling may employ copper catalysts in the presence of ligands and bases to facilitate the reaction under milder conditions. These reactions are instrumental in synthesizing symmetrical biaryl compounds.

Radical Reactions and Single Electron Transfer (SET) Processes Involving Nitroarenes and Aryl Halides

Nitroarenes, such as this compound, can participate in radical reactions and single electron transfer (SET) processes. chemrxiv.orgnih.gov The nitro group is a strong electron-withdrawing group, which can facilitate the acceptance of an electron to form a nitro radical anion. chemrxiv.orgchemrxiv.org

The formation of these radical anions can be initiated by various means, including chemical reductants, electrochemical methods, or photochemical excitation. chemrxiv.org Once formed, these radical anions can undergo a variety of subsequent reactions, including fragmentation, dimerization, or further reduction. nih.gov The presence of the iodine atom on the aromatic ring can also influence the radical chemistry of the molecule, potentially leading to radical-mediated dehalogenation or other transformations. The study of these SET processes is crucial for understanding the detailed reaction mechanisms and for developing new synthetic methodologies. chemrxiv.org

Side-Chain Modifications of the Ethyl Group, including Oxidation Reactions

Typically, the ethyl side-chain on an aromatic ring can undergo reactions such as oxidation to form an acetyl group, a carboxylic acid, or a benzylic alcohol, depending on the reagents and reaction conditions employed. For instance, strong oxidizing agents like potassium permanganate or chromic acid can oxidize an ethyl group to a carboxylic acid. Milder oxidation might yield the corresponding ketone (acetophenone derivative). Other potential modifications could include halogenation at the benzylic position.

However, without specific experimental data for this compound, any discussion of potential reactions, conditions, and product yields would be speculative. The reactivity of the ethyl group would be influenced by the electronic effects of the iodo and nitro substituents on the benzene ring. Both are electron-withdrawing groups, which would deactivate the ring towards electrophilic substitution but could influence the reactivity of the benzylic protons of the ethyl group.

A comprehensive understanding of the side-chain reactivity of this compound would necessitate dedicated laboratory investigation. Such studies would systematically explore various reagents and conditions to characterize the resulting products and elucidate the reaction mechanisms.

Advanced Spectroscopic and Computational Characterization for Mechanistic and Structural Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation and Dynamic Studies

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethyl group protons.

Aromatic Protons: The benzene (B151609) ring has three protons in unique chemical environments. Due to the deshielding effects of the electron-withdrawing nitro (-NO₂) and iodo (-I) groups, these protons would appear as downfield signals. Based on symmetry, three distinct signals are expected for the aromatic region. youtube.com

Ethyl Group Protons: The ethyl group will produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring, as they are all in chemically non-equivalent environments. The carbons directly bonded to the iodine and nitro groups would show significant shifts.

Ethyl Group Carbons: Two separate signals corresponding to the methylene and methyl carbons of the ethyl group would be observed.

¹⁵N NMR: Nitrogen-15 NMR, though less common, would be specific for the nitro group. It would show a single resonance, with a chemical shift characteristic of nitroaromatic compounds, providing direct evidence for the presence and electronic environment of the -NO₂ functionality.

For comparison, the ¹H NMR spectrum of the related compound 1-iodo-2-nitrobenzene (B31338) shows four distinct aromatic proton signals with chemical shifts between 7.2 and 8.1 ppm. chemicalbook.com This confirms the significant downfield shifting effect of the combined iodo and nitro substituents.

Table 1: Predicted ¹H and ¹³C NMR Signals for 1-Ethyl-3-iodo-5-nitrobenzene

Group Nucleus Predicted Signal Type Reasoning
Ethyl-CH₃TripletCoupling to adjacent -CH₂ group
Ethyl-CH₂QuartetCoupling to adjacent -CH₃ group
AromaticC2-HSinglet/Triplet (fine)Coupling to C4-H and C6-H
AromaticC4-HSinglet/Triplet (fine)Coupling to C2-H and C6-H
AromaticC6-HSinglet/Triplet (fine)Coupling to C2-H and C4-H
AromaticC1, C3, C5¹³C SignalsCarbons attached to substituents
AromaticC2, C4, C6¹³C SignalsCarbons attached to hydrogen
Ethyl-CH₂, -CH₃Two ¹³C SignalsChemically distinct carbon atoms

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis

HRMS is critical for unequivocally confirming the elemental composition of this compound. By providing a high-precision mass measurement, it can distinguish the compound from other molecules with the same nominal mass. The exact mass of this compound (C₈H₈INO₂) is calculated to be 276.95998 Da. nih.gov

Electron ionization mass spectrometry (EI-MS) would also reveal characteristic fragmentation patterns that offer structural clues. While specific experimental fragmentation data for this compound is not published, analysis of related structures like 1-fluoro-3-iodo-5-nitrobenzene (B1295736) suggests likely fragmentation pathways. nist.gov Common fragmentation patterns for nitroaromatic compounds include:

Loss of the nitro group (-NO₂), resulting in a peak at [M-46]⁺.

Loss of a nitro radical (·NO₂) followed by the loss of carbon monoxide (CO).

Cleavage of the ethyl group, leading to the loss of an ethyl radical (·C₂H₅) to give a peak at [M-29]⁺ or the loss of ethene (C₂H₄) via a McLafferty-type rearrangement if sterically feasible.

Loss of the iodine atom (·I), resulting in a peak at [M-127]⁺.

The presence of the iodine atom would also be indicated by its characteristic isotopic signature.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a compound, offering precise data on bond lengths, bond angles, and intermolecular interactions, provided that suitable single crystals can be grown. There are no publicly available crystal structures for this compound itself.

However, crystallographic studies on related halogenated nitrobenzenes reveal important insights into the types of interactions that would likely govern its crystal packing. For instance, the crystal structures of 1,2,3-tribromo-5-nitrobenzene (B129633) and 1,3-dibromo-2-iodo-5-nitrobenzene (B1589594) demonstrate the significant role of halogen bonds (X···X and X···O) in stabilizing the crystal lattice. researchgate.net In these structures, the nitro group often participates in intermolecular interactions with halogen atoms. researchgate.net It is therefore probable that the crystal structure of this compound would be influenced by I···O or I···N interactions involving the iodine and nitro groups of adjacent molecules, as well as potential π–π stacking of the aromatic rings. Studies on other iodinated organic compounds have also confirmed the prevalence of strong intermolecular and intramolecular noncovalent interactions. semanticscholar.orgacs.org

Density Functional Theory (DFT) and Other Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing a theoretical understanding of molecular properties. These studies are valuable for predicting geometries, electronic structures, and spectroscopic properties.

DFT calculations can be used to determine the most stable (lowest energy) three-dimensional conformation of this compound. These calculations would provide optimized bond lengths and angles. Based on studies of similar molecules, the benzene ring would be largely planar, though minor distortions may occur due to the steric bulk of the substituents. rsc.org The orientation of the ethyl and nitro groups relative to the plane of the ring would be a key output of such a study. Computational studies on related substituted nitrobenzenes have been successfully used to predict molecular geometries. rsc.orgjocpr.com

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. researchgate.net Studies on molecules like 1,3-dimethyl-5-nitrobenzene (B1662109) have shown excellent agreement between DFT-calculated spectra (using methods like B3LYP with a 6-31G(d,p) basis set) and experimental FTIR/FT-Raman spectra. niscpr.res.in For this compound, key predicted vibrational modes would include:

C-H stretching of the aromatic ring and ethyl group.

Asymmetric and symmetric stretching of the N-O bonds in the nitro group, typically found in the 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively.

C-N and C-I stretching vibrations.

Aromatic ring stretching vibrations. niscpr.res.in

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

For nitroaromatic compounds, the HOMO is typically distributed across the π-system of the benzene ring, while the LUMO is often localized on the electron-withdrawing nitro group. researchgate.net This indicates that the molecule would likely act as an electron acceptor (electrophile) in reactions, with nucleophilic attack occurring at positions influenced by the LUMO's distribution.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. DFT calculations can provide precise energies for these orbitals and other global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, offering quantitative predictions of the molecule's chemical behavior. researchgate.net

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture and intermolecular behavior of this compound are governed by a variety of non-covalent interactions. While the molecule itself does not possess hydrogen bond donors, its nitro group provides two hydrogen bond acceptor sites. nih.gov The interplay between halogen bonding, weak hydrogen bonds, and π-stacking interactions is crucial in defining its supramolecular assembly. iucr.orgacs.org

Computational and crystallographic studies on analogous structures, such as isomers of iodonitrobenzene and other substituted halobenzenes, provide a framework for understanding these forces. iucr.orgresearchgate.net The primary non-covalent interactions expected for this compound include:

Halogen Bonding: The iodine atom acts as a halogen bond donor, forming attractive interactions with nucleophilic regions on adjacent molecules. acs.org This can manifest as iodo⋯nitro (I⋯O) interactions, where the electrophilic region on the iodine atom interacts with the electron-rich oxygen atoms of the nitro group on a neighboring molecule. iucr.orgresearchgate.net In some crystal structures of similar molecules, iodo⋯iodo (I⋯I) contacts also play a significant role in the packing arrangement. researchgate.net

Hydrogen Bonding: Weak C—H⋯O hydrogen bonds are plausible, involving the aromatic or ethyl group C-H bonds as donors and the nitro group oxygen atoms as acceptors. iucr.org These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice.

π-Stacking: The aromatic ring of this compound can participate in π-π stacking interactions with adjacent rings. researchgate.netuva.es The electron-withdrawing nature of the nitro and iodo substituents influences the quadrupole moment of the aromatic ring, affecting the geometry and energetic favorability of these stacking interactions. In related dihalonitrobenzenes, π-stacking has been identified as a major energetically attractive force. researchgate.net

These interactions are not mutually exclusive and often work in concert to direct the self-assembly and determine the final crystal structure. researchgate.netrsc.org

Table 1: Potential Non-Covalent Interactions in this compound
Interaction TypeDonorAcceptorDescription
Halogen BondIodine Atom (on C3)Oxygen Atom (of Nitro Group)An attractive interaction between the electrophilic region of the iodine and the nucleophilic oxygen of a neighboring molecule. iucr.orgresearchgate.net
Hydrogen BondC-H (Aromatic or Ethyl)Oxygen Atom (of Nitro Group)Weak, directional interactions that contribute to the overall stability of the crystal packing. iucr.org
π-StackingBenzene RingBenzene RingFace-to-face or offset stacking of aromatic rings, driven by electrostatic and dispersion forces. researchgate.netuva.es

Reaction Pathway Energetics and Transition State Characterization for Elucidating Mechanisms

Understanding the reactivity of this compound requires detailed analysis of potential reaction pathways and their associated energy profiles. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this purpose, allowing for the characterization of transition states and the calculation of activation barriers. nsf.govnih.gov

For substituted iodonitrobenzenes, multiple reactive sites can lead to competing reaction pathways. nsf.gov For instance, in reactions with strong nucleophiles or single-electron transfer (SET) reagents, two primary pathways can be envisioned for a molecule like this compound:

Reaction at the C-I Bond: This pathway involves the cleavage of the carbon-iodine bond. This can occur, for example, after an initial electron transfer to form a radical anion, which then loses an iodide anion to generate an aryl radical. nsf.gov This radical can then engage in further reactions.

Reaction at the Nitro Group: This pathway involves the chemical transformation of the nitro group. The nitro group can be reduced to a nitroso group or other nitrogen-containing functionalities, which can then undergo subsequent reactions like cyclization. nsf.gov

Computational studies on the related compound 3-iodonitrobenzene have shown that the reaction at the nitrogen center can have a lower energetic barrier compared to the pathway involving the loss of the iodide. nsf.gov This highlights that the nitro group can be the more kinetically favored reaction site under certain conditions. DFT calculations can map the potential energy surface for such competing reactions, identifying the structures of transition states and intermediates along each path. nih.gov This detailed energetic information is crucial for predicting product distributions and optimizing reaction conditions to favor a desired outcome.

Table 2: Conceptual Comparison of Competing Reaction Pathways for this compound
PathwayKey StepPrimary IntermediateGoverning Factor
Halogen DisplacementCleavage of the C-I bondAryl RadicalEnergetic barrier for iodide loss. nsf.gov
Nitro Group TransformationReduction of the nitro groupNitrosoarene SpeciesEnergetic barrier for reaction at the nitrogen center. nsf.gov

Prediction of Nonlinear Optical (NLO) Properties

Organic molecules featuring both electron-donating and electron-withdrawing groups on a conjugated system can exhibit significant nonlinear optical (NLO) properties. The structure of this compound, with an electron-withdrawing nitro group and a mildly donating ethyl group on a benzene ring, suggests potential for NLO activity. The related compound, 1-iodo-3-nitrobenzene (B31131), has been identified as a material with potential for NLO applications, specifically for second-harmonic generation (SHG). researchgate.net

Computational methods are instrumental in predicting and understanding the NLO response of molecules. acs.orgresearchgate.net Using techniques like DFT, key parameters that determine NLO activity can be calculated:

Polarizability (α): Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response and is directly related to the SHG efficiency of the material. researchgate.net

For a molecule to have a non-zero β value, it must be non-centrosymmetric. While an individual molecule of this compound is non-centrosymmetric, its bulk NLO activity also depends on the alignment of molecules in the crystal lattice. Computational studies can help predict the molecular hyperpolarizability, providing a theoretical basis for identifying promising NLO candidates before undertaking synthetic and experimental characterization. acs.orgnih.gov

Table 3: Computationally Predicted NLO-Relevant Parameters
ParameterSymbolSignificance
Electric Dipole MomentμIndicates the charge separation within the molecule. researchgate.net
Average PolarizabilityαRelates to the linear optical response. researchgate.net
First HyperpolarizabilityβDetermines the second-order NLO response (e.g., SHG efficiency). acs.org

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Reaction Monitoring and Product Purity Assessment in Research Contexts

In a research context, advanced chromatographic techniques coupled with mass spectrometry are indispensable for the analysis of reactions involving this compound and for verifying the purity of the synthesized product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing volatile and thermally stable compounds. It can be used to verify the molecular weight (277.06 g/mol ) and fragmentation pattern of this compound. nih.gov In a reaction mixture, GC-MS can separate the target compound from starting materials, solvents, and volatile byproducts. Confirmation of analyte identity often requires analysis on a second, dissimilar column or by GC/MS to avoid misinterpretation due to co-eluting compounds. epa.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is particularly useful for monitoring the progress of a reaction in the solution phase, especially when dealing with less volatile or thermally sensitive compounds. rsc.org It allows for the identification and quantification of starting materials, intermediates, and final products directly from the reaction mixture. google.com For example, in the electrochemical reduction of substituted nitrobenzenes, ESI-MS (Electrospray Ionization Mass Spectrometry), a common LC-MS interface, has been used to identify reaction intermediates such as hydroxylamines. acs.org HPLC is also a standard method for assessing the final purity of the product and validating that it meets the required specifications for further research.

These techniques provide crucial data for mechanistic studies by allowing for the detection of transient intermediates and for process optimization by enabling the quantitative assessment of reaction yield and purity. rsc.orggoogle.com

Table 4: Application of Chromatographic Techniques in Research
TechniqueApplicationInformation Obtained
GC-MSPurity Assessment & Identity ConfirmationMolecular weight, fragmentation patterns, detection of volatile impurities. epa.gov
HPLC-MSReaction Monitoring & Purity AssessmentConcentration of reactants, intermediates, and products over time; detection of non-volatile byproducts. rsc.orggoogle.com

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Synthetic Intermediate in Complex Molecule Construction

The true synthetic power of 1-ethyl-3-iodo-5-nitrobenzene lies in its capacity to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The aryl iodide group is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis for the construction of complex molecular frameworks. These reactions are characterized by their high efficiency, functional group tolerance, and the ability to form bonds that are otherwise challenging to create.

While specific examples utilizing this compound are not yet widely documented in publicly available research, its reactivity can be confidently predicted based on well-established chemical principles. The following table outlines the potential cross-coupling reactions this compound could undergo, highlighting its versatility.

Coupling ReactionReactant PartnerPotential Product MoietySignificance in Complex Molecule Synthesis
Suzuki-Miyaura Coupling Organoboron compounds (e.g., boronic acids or esters)Biaryl or vinyl-substituted benzene (B151609) derivativesConstruction of poly-aromatic systems, conjugated polymers, and pharmacologically active compounds.
Sonogashira Coupling Terminal alkynesAryl-alkyne structuresSynthesis of natural products, pharmaceuticals, and organic electronic materials.
Buchwald-Hartwig Amination Amines (primary or secondary)Aryl aminesFormation of key C-N bonds found in a vast array of pharmaceuticals and agrochemicals.
Heck Coupling AlkenesSubstituted alkenes (e.g., stilbenes)Creation of substituted olefins for use in polymers, dyes, and pharmaceutical intermediates.
Stille Coupling Organotin compoundsDiverse carbon-carbon bondsA versatile method for creating complex architectures, though often with concerns about tin toxicity.
Negishi Coupling Organozinc compoundsBroad range of C-C coupled productsOffers high reactivity and functional group tolerance for intricate molecular assemblies.

Role as a Building Block for Functional Materials Development

The unique electronic and structural features of this compound make it an intriguing candidate as a foundational unit for the synthesis of novel functional materials. The combination of an electron-withdrawing nitro group and a modifiable iodo-substituent on an aromatic platform provides a template for creating materials with tailored optical, electronic, and physical properties.

The development of advanced materials often relies on the precise arrangement of molecular components to achieve desired functionalities. Through the cross-coupling reactions mentioned previously, this compound can be incorporated into larger conjugated systems. For instance, polymerization via repeated Suzuki or Sonogashira couplings could lead to the formation of novel polymers with interesting electronic properties, potentially applicable in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The presence of the nitro group is also significant in this context. Its strong dipole moment can influence the self-assembly and packing of molecules in the solid state, which is a critical factor in determining the bulk properties of a material. Furthermore, the potential for the nitro group to be reduced to an amino group allows for the introduction of hydrogen bonding capabilities, which can be exploited to direct the supramolecular organization of materials and create, for example, liquid crystals or porous organic frameworks (POFs).

Derivatization Strategies for Targeted Chemical Probe Development

Chemical probes are essential tools in chemical biology for the study of biological processes. The development of targeted probes often requires a modular scaffold that can be functionalized with different components, such as a reactive group for target binding, a reporter group for detection (e.g., a fluorophore), and a targeting moiety to direct the probe to a specific location within a biological system.

The trifunctional nature of this compound provides a versatile platform for the synthesis of such probes. The aryl iodide can be used as a handle to attach a reporter group or a targeting ligand via cross-coupling reactions. The nitro group, after reduction to an amine, can be acylated or otherwise modified to introduce a reactive "warhead" designed to covalently bind to a specific biological target, such as an enzyme active site.

For example, the amino derivative of this compound could be acylated with a molecule containing a strained ring or an electrophilic trap. The remaining iodo-substituent could then be coupled to a fluorescent dye using a Sonogashira or Suzuki reaction. This modular approach would allow for the systematic variation of the reactive group and the reporter tag to optimize the probe's properties for a specific biological application. While specific examples of probes derived from this exact molecule are not yet prevalent, the underlying chemical principles strongly support its potential in this exciting area of research.

Future Research Directions and Unexplored Avenues for 1 Ethyl 3 Iodo 5 Nitrobenzene

Development of Novel Catalytic Transformations Involving the Iodo and Nitro Functionalities

The presence of both an iodo and a nitro group on the same aromatic ring makes 1-Ethyl-3-iodo-5-nitrobenzene a compelling substrate for the development of novel catalytic transformations. The iodo group is a well-established handle for a variety of cross-coupling reactions, while the nitro group can be selectively reduced to an amino group, which is a key functional group in many pharmaceuticals and materials.

Future research could focus on developing catalytic systems that can selectively activate one functionality over the other, or that can orchestrate tandem reactions involving both groups. For instance, palladium-catalyzed cross-coupling reactions at the iodo position could be followed by a selective reduction of the nitro group. mdpi.com A significant challenge and area for exploration is the development of catalysts that can tolerate the presence of both functionalities, as some catalysts may be deactivated by the nitro group. mdpi.com

Furthermore, the iodo group can be utilized in hypervalent iodine chemistry, where it can act as a catalyst or be converted into a hypervalent iodine reagent. rsc.org This opens up possibilities for developing new oxidative transformations. The nitro group, on the other hand, can be a precursor for other functionalities through denitrative coupling reactions, which are an emerging area of interest. acs.org

Table 1: Potential Catalytic Transformations for this compound

Reaction TypeFunctional GroupPotential Products
Suzuki-Miyaura CouplingIodoBiaryls
Sonogashira CouplingIodoAryl-alkynes
Heck CouplingIodoSubstituted Alkenes
Buchwald-Hartwig AminationIodoAryl Amines
Nitro Group ReductionNitroAnilines
Denitrative CouplingNitroBiaryls, Aryl Ethers
Hypervalent Iodine CatalysisIodoOxidized Products

Exploration of Bioorthogonal Reactivity and Chemoselective Transformations

The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting prospects for this compound. The iodo and nitro groups are not commonly found in biological systems, making them potential candidates for bioorthogonal labeling and imaging applications.

Research in this area could focus on designing reactions that are highly specific to these functionalities. For example, the iodo group could participate in copper-free click reactions or Staudinger ligations for bioconjugation. tcichemicals.com The nitro group could be selectively reduced under specific biological conditions to generate a fluorescent reporter or a therapeutic agent.

Chemoselective transformations that can distinguish between the iodo and nitro groups are crucial for the synthetic utility of this compound. Developing reaction conditions that allow for the selective modification of one group while leaving the other intact would enable the synthesis of complex molecules with diverse functionalities. For example, a mild reduction of the nitro group could be performed without affecting the iodo group, which could then be used in a subsequent cross-coupling reaction. acs.org

Integration into Advanced Materials Systems and Performance Study

The unique electronic properties conferred by the electron-withdrawing nitro group and the heavy iodo atom make this compound an interesting building block for advanced materials. Its incorporation into polymers, metal-organic frameworks (MOFs), or other supramolecular assemblies could lead to materials with novel optical, electronic, or catalytic properties.

Future research could explore the synthesis of polymers containing this compound as a monomer. The resulting polymers could exhibit interesting properties such as high refractive index, flame retardancy, or specific gas adsorption capabilities. The iodo and nitro groups could also serve as sites for post-polymerization modification, allowing for the fine-tuning of the material's properties.

The integration of this compound into MOFs could lead to catalysts with enhanced activity or selectivity, or to sensors for specific analytes. The performance of these materials would need to be thoroughly studied, including their thermal stability, mechanical properties, and long-term performance in their intended applications.

Green Chemistry Approaches in the Synthesis and Functionalization of Halogenated Nitroaromatics

The development of environmentally friendly methods for the synthesis and functionalization of halogenated nitroaromatics like this compound is a critical area of future research. Traditional methods for nitration and halogenation often involve harsh reagents and produce significant waste.

Green chemistry approaches could include the use of solid acid catalysts for nitration, solvent-free reaction conditions, or the use of greener solvents like glycerol. umb.eduunina.it Microwave-assisted synthesis is another promising avenue for reducing reaction times and energy consumption. researchgate.net

For functionalization, the focus should be on developing catalytic methods that are highly atom-economical and that minimize the use of toxic reagents and solvents. This includes the development of recyclable catalysts and flow chemistry processes. acs.orgumb.edu The principles of green chemistry should guide the entire lifecycle of the compound, from its synthesis to its final application and potential degradation.

Structure-Reactivity Relationships in Novel Chemical Space

Understanding the relationship between the structure of this compound and its reactivity is fundamental to unlocking its full potential. The interplay between the steric and electronic effects of the ethyl, iodo, and nitro groups can significantly influence the outcome of chemical reactions.

Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the electronic structure, bond energies, and reaction mechanisms. researchgate.net These theoretical predictions can then be validated and refined through experimental studies.

Exploring the reactivity of this compound in a wider range of chemical transformations will expand our understanding of its chemical behavior. This includes investigating its participation in less common reactions, such as radical-mediated processes or photochemical transformations. researchgate.net By systematically studying how variations in the substitution pattern affect reactivity, a predictive model can be developed to guide the design of new functional molecules and materials based on this versatile scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.